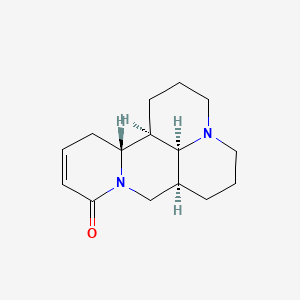

Sophocarpine

Vue d'ensemble

Description

La sophocarpine est un alcaloïde quinolizidinique dérivé de la plante Sophora alopecuroides. Ce composé a été traditionnellement utilisé en médecine traditionnelle chinoise pour traiter divers maux tels que l'entérite et la dysenterie bacillaire . La this compound présente une large gamme d'effets pharmacologiques, notamment des propriétés anti-inflammatoires, anti-arythmiques et antitumorales .

Applications De Recherche Scientifique

Chemistry: Sophocarpine is used as a starting material for synthesizing other complex alkaloids and derivatives.

Biology: It has been shown to modulate various biological pathways, making it a valuable tool in biological research.

Medicine: this compound exhibits anti-inflammatory, anti-arrhythmic, and anti-tumor activities, making it a candidate for developing new therapeutic agents

Mécanisme D'action

Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family, and has a long history of use and widespread distribution in traditional Chinese herbal medicines .

Target of Action

This compound has been shown to interact with various targets, modulating several signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . These pathways play crucial roles in inflammation, pain sensation, viral replication, parasite survival, cancer progression, endocrine regulation, and organ protection .

Mode of Action

This compound’s mode of action is multifaceted due to its interaction with multiple targets. For instance, it has been shown to inhibit the Na+ current (INa), Ca2+ current (ICaL), and K+ tail current, which are crucial for the propagation of action potentials in cardiac myocytes . This inhibition can lead to a decrease in the amplitude and maximal depolarization velocity of the action potentials, thereby potentially exerting antiarrhythmic effects .

Biochemical Pathways

This compound modulates various biochemical pathways. For example, it has been shown to suppress the p38/JNK signaling pathway, mitigate oxidative stress, and upregulate the expression of anti-inflammatory factors such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) to exert hepatoprotective effects .

Pharmacokinetics

The distribution of this compound in the body conforms to a two-compartment model, and this compound can be detected in various tissues with a relatively short half-life . This suggests that this compound is rapidly distributed and eliminated from the body, which could influence its bioavailability and therapeutic effects.

Result of Action

This compound has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . For example, it has been found to have beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer . Additionally, it has been shown to alleviate doxorubicin-induced heart injury by suppressing oxidative stress and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of this compound. In a study, it was found that this compound significantly changed the pharmacokinetics of umbralisib, a drug used for treating marginal zone lymphoma and follicular lymphoma . This suggests that there may be herb-drug interactions between this compound and other medications, which could influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Sophocarpine has been shown to modulate various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It interacts with these enzymes and proteins, influencing biochemical reactions within the body .

Cellular Effects

This compound has anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The distribution of this compound in the body conforms to a two-compartment model, and this compound can be detected in various tissues with a relatively short half-life .

Dosage Effects in Animal Models

This compound has been studied for its anti-diabetic potential in mice models . The administration of this compound to diabetic mice significantly attenuated glucose content in the plasma .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

This compound follows a two-compartment model for distribution in the body and can be detected in various tissues .

Subcellular Localization

This could include investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La sophocarpine peut être synthétisée par différentes voies chimiques. Une méthode courante implique l'extraction du composé à partir de la plante Sophora alopecuroides, suivie de processus de purification tels que la cristallisation et la chromatographie . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et des contrôles de température spécifiques pour assurer la stabilité et la pureté du composé.

Méthodes de production industrielle : Dans les milieux industriels, la this compound est produite par extraction à grande échelle à partir de Sophora alopecuroides. Le processus implique la récolte de la plante, le séchage, puis l'extraction de l'alcaloïde à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite soumis à des étapes de purification pour isoler la this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La sophocarpine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent avoir des propriétés pharmacologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, modifiant potentiellement son activité biologique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

Chimie : La this compound est utilisée comme matière première pour la synthèse d'autres alcaloïdes complexes et de leurs dérivés.

Biologie : Il a été démontré qu'elle module diverses voies biologiques, ce qui en fait un outil précieux dans la recherche biologique.

Médecine : La this compound présente des activités anti-inflammatoires, anti-arythmiques et antitumorales, ce qui en fait un candidat pour le développement de nouveaux agents thérapeutiques

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples mécanismes :

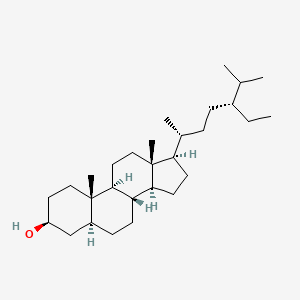

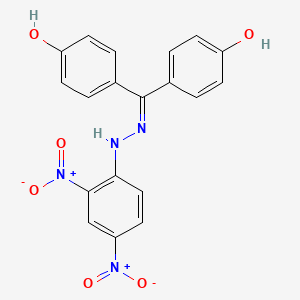

Comparaison Avec Des Composés Similaires

La sophocarpine est souvent comparée à d'autres alcaloïdes dérivés d'espèces de Sophora, tels que la matrine, l'oxymatrine et la sophoridine. Ces composés partagent des propriétés pharmacologiques similaires, mais diffèrent par leurs structures chimiques et leurs activités biologiques spécifiques . Par exemple:

Matrine : Connue pour ses effets anti-inflammatoires et antitumoraux.

Oxymatrine : Présente de fortes propriétés antivirales et anticancéreuses.

Sophoridine : Principalement étudiée pour ses activités anti-arythmiques et antitumorales.

La combinaison unique de propriétés anti-inflammatoires, anti-arythmiques et antitumorales de la this compound la distingue de ces composés similaires, ce qui en fait un composé polyvalent et précieux dans la recherche scientifique et la médecine .

Propriétés

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGFPTSOPGCENQ-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78003-71-1 (hydrobromide) | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90215126 | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-15-4 | |

| Record name | (-)-Sophocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6483-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

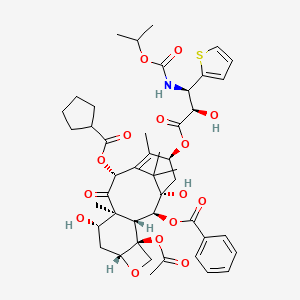

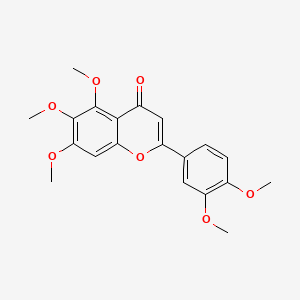

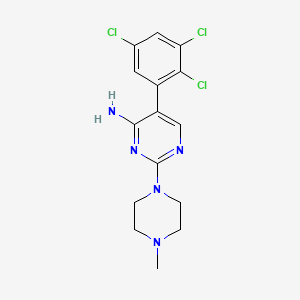

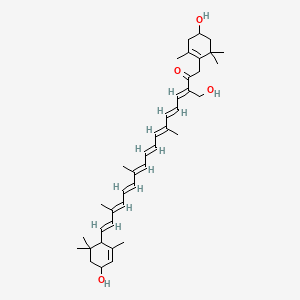

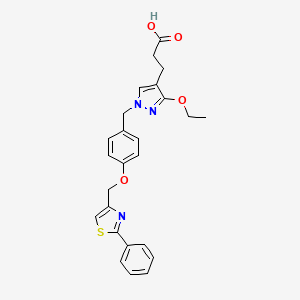

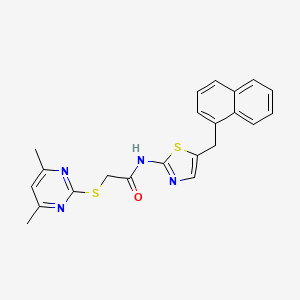

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)

![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)